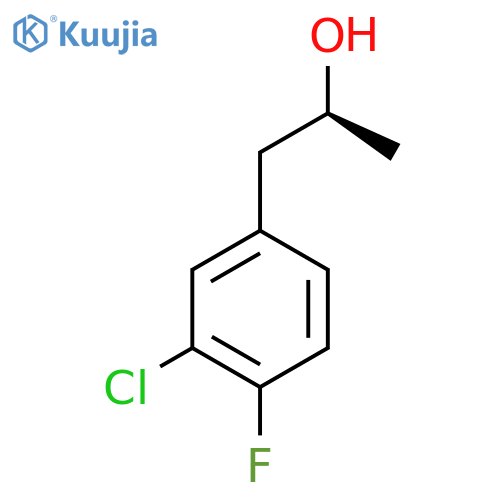Cas no 2227835-31-4 ((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)

2227835-31-4 structure
商品名:(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol
- EN300-1981661
- 2227835-31-4
-
- インチ: 1S/C9H10ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5-6,12H,4H2,1H3/t6-/m0/s1
- InChIKey: NJKRSDSCSLFOPB-LURJTMIESA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C[C@H](C)O)F
計算された属性
- せいみつぶんしりょう: 188.0404208g/mol
- どういたいしつりょう: 188.0404208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 20.2Ų
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1981661-1.0g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1981661-10.0g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 10g |
$6450.0 | 2023-05-31 | ||
| Enamine | EN300-1981661-0.5g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.5g |
$535.0 | 2023-09-16 | ||
| Enamine | EN300-1981661-5.0g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 5g |
$4349.0 | 2023-05-31 | ||
| Enamine | EN300-1981661-5g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 5g |
$1614.0 | 2023-09-16 | ||
| Enamine | EN300-1981661-10g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 10g |
$2393.0 | 2023-09-16 | ||
| Enamine | EN300-1981661-0.1g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.1g |
$490.0 | 2023-09-16 | ||
| Enamine | EN300-1981661-0.25g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.25g |
$513.0 | 2023-09-16 | ||
| Enamine | EN300-1981661-1g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 1g |
$557.0 | 2023-09-16 | ||
| Enamine | EN300-1981661-0.05g |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol |
2227835-31-4 | 0.05g |
$468.0 | 2023-09-16 |
(2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
2227835-31-4 ((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol) 関連製品
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
